molecular formula C10H13ClN2O B14397930 N-[2-(4-Chlorophenyl)propan-2-yl]urea CAS No. 88466-22-2

N-[2-(4-Chlorophenyl)propan-2-yl]urea

Cat. No.: B14397930
CAS No.: 88466-22-2
M. Wt: 212.67 g/mol
InChI Key: PNFWGRFBHACUKY-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)propan-2-yl]urea is a urea derivative featuring a 4-chlorophenyl group attached to a propan-2-yl backbone. Urea derivatives are widely studied for their diverse biological and chemical properties, including pesticidal, herbicidal, and pharmaceutical applications.

Properties

CAS No.

88466-22-2

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chlorophenyl)propan-2-ylurea

InChI

InChI=1S/C10H13ClN2O/c1-10(2,13-9(12)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H3,12,13,14)

InChI Key

PNFWGRFBHACUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)propan-2-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

N-[2-(4-Chlorophenyl)propan-2-yl]urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(4-Chlorophenyl)propan-2-yl]urea with three urea derivatives containing chlorophenyl groups and related substituents. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Diflubenzuron (1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)

  • Molecular Formula : C₁₄H₉ClF₂N₂O₂
  • Molecular Weight : 310.68 g/mol
  • Key Features :
    • Contains a 2,6-difluorobenzoyl group in addition to the 4-chlorophenyl moiety.
    • Higher polarity due to fluorine substituents, which enhance electronegativity and binding affinity to insect chitin synthases.
  • Applications : Widely used as an insect growth regulator (IGR) targeting Lepidoptera and Coleoptera pests .

V026-9371 (N-{2-[5-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-N'-(propan-2-yl)urea)

  • Molecular Formula : C₂₆H₃₃ClN₄O₃
  • Molecular Weight : 485.03 g/mol
  • Key Features :
    • Complex structure with a pyrazolyl ring and methoxyethyl group, increasing steric bulk and logP (5.28), suggesting high lipophilicity.
    • Reduced water solubility (logSw = -6.08) compared to simpler urea derivatives.

N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

  • Molecular Formula : C₁₃H₈Cl₂F₃N₃O
  • Molecular Weight : 350.12 g/mol
  • Key Features :
    • Pyridyl ring with trifluoromethyl and chloro groups enhances electron-withdrawing effects, improving stability and bioactivity.
    • Higher halogen content (Cl, F) may increase toxicity and environmental persistence.
  • Applications : Likely explored as a herbicide or fungicide due to halogen-rich structure .

Comparative Data Table

Property/Compound This compound (Inferred) Diflubenzuron V026-9371 N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Molecular Weight ~210–230 g/mol (estimated) 310.68 g/mol 485.03 g/mol 350.12 g/mol
logP ~2.5–3.5 (estimated) Not reported 5.28 Not reported
Hydrogen Bond Donors 2 (urea NH groups) 2 1 2
Hydrogen Bond Acceptors 3 (urea O, Cl) 4 (urea O, F) 6 5
Applications Potential pesticide/pharmaceutical intermediate Insect growth regulator Medicinal chemistry candidate Herbicide/fungicide candidate

Key Structural and Functional Insights

Substituent Effects :

  • Diflubenzuron’s fluorine atoms enhance pesticidal activity by improving target binding , whereas V026-9371’s methoxyethyl group increases lipophilicity, favoring membrane penetration .
  • The trifluoromethyl group in the pyridyl derivative introduces strong electron-withdrawing effects, likely boosting herbicidal potency.

Bioactivity Trends :

  • Simpler urea derivatives (e.g., Diflubenzuron) are optimized for agrochemical use due to cost-effective synthesis and target specificity.
  • Complex derivatives (e.g., V026-9371) may prioritize drug-like properties, such as prolonged half-life and receptor affinity.

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